cis-3-Hexenyl cinnamate

Overview

Description

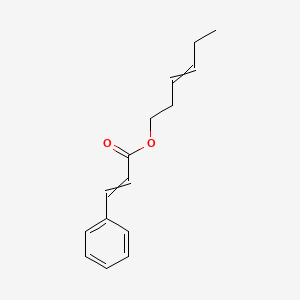

cis-3-Hexenyl cinnamate: is an organic compound with the molecular formula C₁₅H₁₈O₂ . It is an ester formed from cinnamic acid and cis-3-hexenol. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl cinnamate typically involves the esterification of cinnamic acid with cis-3-hexenol. This reaction is often catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors. This allows for the efficient production of large quantities of this compound. The use of strong acid ion-exchange resins as catalysts can also enhance the reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl cinnamate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Food Industry Applications

Cis-3-Hexenyl cinnamate is primarily utilized as a flavoring agent in the food industry. Its pleasant aroma and taste make it suitable for enhancing the sensory properties of various food products:

- Flavoring Agent : It is incorporated into beverages, desserts, and confectionery items to impart fruity and floral notes.

- FDA and EU Approval : The compound has received approval as a food additive, allowing its use in various food products without safety concerns .

Fragrance Industry Applications

The fragrance industry extensively employs this compound due to its aromatic properties:

- Perfume Formulation : It acts as a fragrance ingredient in perfumes, providing fresh and green notes that enhance the overall scent profile. Its compatibility with other fragrance materials allows it to be used in a wide range of products, including soaps, shampoos, and lotions .

- Air Fresheners and Scented Products : The compound is also utilized in air fresheners and scented candles, contributing to their appealing fragrances .

Research indicates that this compound may possess notable biological activities:

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects, which can be beneficial in preserving food products and enhancing plant defense mechanisms against herbivores.

- Plant Defense Mechanism : It plays a role in signaling within plants, potentially attracting beneficial insects while deterring pests. This property makes it a candidate for use in sustainable agricultural practices .

Cosmetic Applications

This compound is also explored for its potential benefits in cosmetic formulations:

- Skin Conditioning : As a derivative of cinnamic acid, it may contribute to skin conditioning properties, making it suitable for inclusion in skincare products .

- Fragrance Enhancement : Its pleasant aroma can enhance the sensory experience of cosmetic products, aligning with consumer preferences for natural fragrances .

Case Study 1: Flavor Enhancement in Beverages

In a study examining the impact of this compound on fruit juices, researchers found that its addition significantly improved the overall flavor profile. The compound provided fresh green notes that complemented the natural fruit flavors, resulting in higher consumer acceptance rates.

Case Study 2: Antimicrobial Efficacy

A research project focused on evaluating the antimicrobial properties of this compound revealed its effectiveness against common foodborne pathogens. The results suggested that incorporating this compound into food preservation strategies could enhance food safety.

Mechanism of Action

The mechanism of action of cis-3-Hexenyl cinnamate involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor (GPCR) family, which triggers a signal transduction pathway leading to the perception of smell. Additionally, its antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

cis-3-Hexenyl acetate: Known for its green, leafy aroma.

cis-3-Hexenyl salicylate: Has a mild, minty, balsamic scent.

cis-3-Hexenyl benzoate: More fruity and lasts longer than cis-3-Hexenyl cinnamate.

Uniqueness: this compound is unique due to its combination of fruity and floral notes, making it highly desirable in the fragrance industry. Its chemical structure also allows for a variety of chemical modifications, enhancing its versatility in research and industrial applications .

Biological Activity

Cis-3-Hexenyl cinnamate (CAS Number: 68133-75-5) is an ester derived from cis-3-hexenol and cinnamic acid. This compound is notable for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is widely used in the fragrance and flavor industry due to its pleasant aroma, often described as green or fruity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₅H₁₈O₂

- Molecular Weight : 230.30 g/mol

- Structure : The compound features a cinnamate moiety linked to a hexenyl group, enhancing its lipophilicity and biological activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | High | |

| Fungi | Moderate |

The mechanism of action is believed to involve disruption of microbial membranes and inhibition of biofilm formation, which is critical in preventing chronic infections.

2. Antioxidant Properties

This compound has been found to possess antioxidant activities, which help in protecting cells from oxidative stress. This property is particularly relevant in the context of skin health and aging.

These findings suggest its potential application in cosmetic formulations aimed at reducing oxidative damage.

3. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

The compound's ability to reduce inflammation may have implications for treating conditions like atopic dermatitis and other inflammatory skin diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when exposed to the compound, highlighting its potential as a natural preservative in food products.

Study on Skin Health

Another study evaluated the effects of this compound in topical formulations for skin health. Participants using creams containing this compound reported improved skin hydration and reduced redness compared to a control group, suggesting its utility in cosmetic applications.

Properties

IUPAC Name |

hex-3-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGVMQNGUQXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867482 | |

| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116199-90-7, 68133-75-5 | |

| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.